1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Description

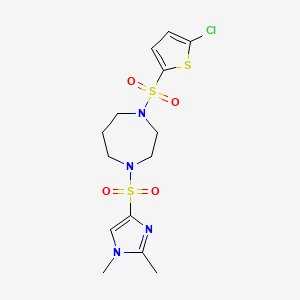

This compound features a 1,4-diazepane core substituted with two sulfonyl groups: one at the 1-position linked to a 5-chlorothiophen-2-yl moiety and another at the 4-position connected to a 1,2-dimethyl-1H-imidazol-4-yl group. Its molecular formula is C₁₆H₂₁ClN₄O₄S₃, with a molecular weight of approximately 432.6 g/mol (based on structural analogs in ).

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O4S3/c1-11-16-13(10-17(11)2)25(20,21)18-6-3-7-19(9-8-18)26(22,23)14-5-4-12(15)24-14/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLVDVBYHFEWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 415.018 g/mol. The structure features two sulfonyl groups, a chlorothiophen moiety, and an imidazole ring, which are significant for its biological interactions.

Pharmacological Properties

Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones have shown notable activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The introduction of sulfur atoms in the structure is believed to enhance biological activity .

Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant effects. In one study, imidazole derivatives demonstrated protective effects in maximal electroshock seizure models without significant neurotoxicity, suggesting potential applications in epilepsy treatment .

Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors related to inflammation and cellular proliferation. For example, compounds targeting 5-lipoxygenase (5-LO) have been noted for their role in inhibiting leukotriene synthesis, which is crucial in inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by various structural modifications:

| Structural Feature | Modification Effect |

|---|---|

| Sulfonyl Groups | Enhance solubility and bioavailability |

| Chlorothiophen Moiety | Increases potency against specific targets |

| Imidazole Ring | Contributes to receptor binding affinity |

Studies suggest that modifications to the imidazole ring can significantly impact the compound's lipophilicity and metabolic stability, thereby influencing its pharmacokinetic properties .

Case Studies

- Preclinical Studies on Anticancer Activity : A related compound demonstrated effective inhibition of tumor growth in xenograft models. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting the importance of the sulfonamide moiety in enhancing therapeutic efficacy .

- Anticonvulsant Screening : In a series of experiments evaluating imidazole derivatives for anticonvulsant properties, one compound exhibited significant protection against seizures with minimal side effects on liver enzymes, indicating a favorable safety profile .

- Inflammatory Response Modulation : Compounds structurally similar to the target molecule have shown promise in modulating inflammatory responses by inhibiting key enzymes involved in leukotriene synthesis, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogs with Modified Thiophene Substituents

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane (CAS 1903349-23-4)

- Key Differences : The 5-chlorothiophene group in the target compound is replaced with a 5-ethylthiophene.

- Impact: Electron Effects: Chlorine (electron-withdrawing) vs. Steric Effects: The ethyl group introduces greater steric bulk, which may reduce membrane permeability compared to the smaller chlorine substituent.

- Molecular Weight : 432.6 g/mol (identical backbone; substituent change only) .

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

- Key Differences : The thiophene ring is replaced with a 5-chloro-2-methoxyphenyl group.

- Impact :

Analogs with Varied Diazepane Substituents

2-(2-Chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone (CAS 1903011-78-8)

- Key Differences: A 2-chlorophenyl ethanone group replaces the chlorothiophene sulfonyl moiety.

- Molecular Weight: 396.9 g/mol (lighter due to absence of thiophene sulfonyl group) .

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride

- Key Differences : The dimethylimidazole sulfonyl group is replaced with a dimethyloxazole sulfonyl group.

- Solubility: The hydrochloride salt improves aqueous solubility compared to the neutral target compound .

Physicochemical and Functional Comparison

Q & A

Q. What are the standard synthetic routes for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane?

The synthesis typically involves:

- Chlorination of intermediates : Use of SOCl₂ to convert hydroxyl or methylol groups to chloromethyl derivatives, as demonstrated in the preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .

- Sulfonylation : Sequential sulfonylation of the diazepane core using activated sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride) under inert conditions.

- Tetrakis(dimethylamino)ethylene (TDAE) methodology : For coupling aromatic carbonyl or α-carbonyl esters to imidazole-containing intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H-NMR : Assign signals for methyl groups (e.g., δ 2.51 ppm for CH₃ in imidazole derivatives), sulfonyl-linked protons, and diazepane ring protons .

- X-ray crystallography : Resolve stereochemical ambiguities and confirm sulfonyl group orientation, as applied in structurally related compounds like 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one .

- Mass spectrometry : Validate molecular weight and fragmentation patterns, especially for nitro- or halogen-containing derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Flow chemistry integration : Use continuous-flow reactors to enhance mixing efficiency and control exothermic reactions during sulfonylation steps. This approach reduces side products and improves scalability .

- Parameter screening : Apply fractional factorial designs to test variables (temperature, reagent stoichiometry, solvent polarity) and identify optimal conditions for sulfonyl group activation .

- Statistical modeling : Develop response surface models to predict yield outcomes under varying conditions .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformational stability. For example, discrepancies in imidazole ring puckering can arise from solution vs. solid-state dynamics .

- Dynamic NMR studies : Probe temperature-dependent spectral changes to identify flexible moieties (e.g., diazepane ring) that may adopt multiple conformations in solution .

Q. What computational strategies predict the compound’s biological interactions?

- Molecular docking : Use software like AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors, leveraging structural analogs of benzodiazepine derivatives .

- ADMET profiling : Predict pharmacokinetic properties (e.g., blood-brain barrier permeability) using QSAR models trained on diazepane derivatives .

- Density Functional Theory (DFT) : Calculate sulfonyl group electrophilicity to anticipate reactivity in biological systems .

Q. How can regioselectivity challenges in sulfonylation be addressed?

- Protecting group strategies : Temporarily block reactive sites on the diazepane ring (e.g., using Boc groups) to direct sulfonylation to desired positions .

- Catalytic control : Employ transition-metal catalysts (e.g., Pd) to enhance selectivity during coupling reactions, as seen in triazole-thioether syntheses .

Methodological Considerations

- Contradiction analysis : When biological activity data conflicts with computational predictions, validate assays using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to rule out experimental artifacts .

- Crystallization challenges : For hygroscopic intermediates, use mixed solvents (e.g., isopropyl alcohol/hexane) to improve crystal quality for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.